N-{3,3'-DIMETHYL-4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound characterized by its unique biphenyl structure with morpholine sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of morpholine sulfonyl groups. Common reagents used in these reactions include morpholine, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzamido and morpholine sulfonyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) for facilitating various reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: Shares a similar biphenyl core but lacks the morpholine sulfonyl groups.
4,4’-Diamino-3,3’-dimethylbiphenyl: Another biphenyl derivative with different functional groups.
Uniqueness
N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of morpholine sulfonyl groups and biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8S2/c1-25-23-29(7-13-33(25)37-35(41)27-3-9-31(10-4-27)49(43,44)39-15-19-47-20-16-39)30-8-14-34(26(2)24-30)38-36(42)28-5-11-32(12-6-28)50(45,46)40-17-21-48-22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQGISQYMWKVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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